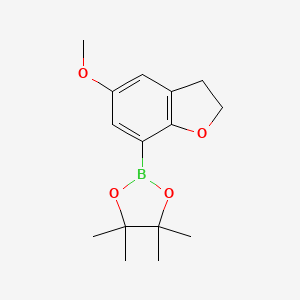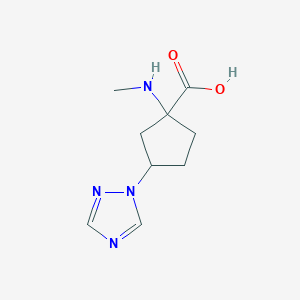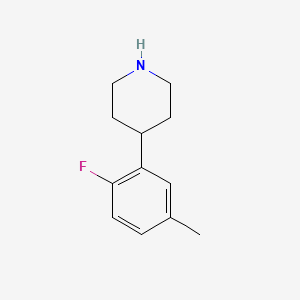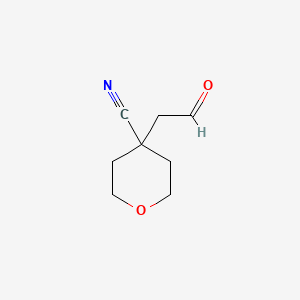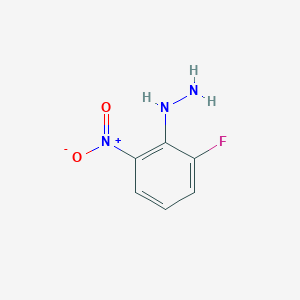
2-Fluoro-6-nitrophenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-nitrophenylhydrazine is an organic compound with the molecular formula C6H6FN3O2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrophenylhydrazine typically involves the nitration of 2-fluoroaniline followed by the formation of the hydrazine derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position. The resulting 2-fluoro-6-nitroaniline is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr). Common nucleophiles include amines, thiols, and alkoxides.
Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones and azines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Condensation Reagents: Aldehydes, ketones.
Major Products Formed
Reduction: 2-Fluoro-6-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones and azines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-nitrophenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-nitrophenylhydrazine depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which affect the nucleophilicity and electrophilicity of the molecule. In biological systems, it may interact with enzymes or other proteins through covalent modification or non-covalent interactions, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-nitrophenylhydrazine: Similar structure but with the nitro group at the 4-position.
2-Fluoro-6-chlorophenylhydrazine: Similar structure but with a chlorine atom instead of a nitro group.
2-Fluoro-6-methylphenylhydrazine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Fluoro-6-nitrophenylhydrazine is unique due to the presence of both fluorine and nitro substituents on the phenyl ring. This combination of electron-withdrawing groups significantly influences the compound’s reactivity and properties, making it distinct from other phenylhydrazine derivatives.
Eigenschaften
Molekularformel |
C6H6FN3O2 |
|---|---|
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
(2-fluoro-6-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(10(11)12)6(4)9-8/h1-3,9H,8H2 |
InChI-Schlüssel |
RAZRXFYWGPHNQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)NN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



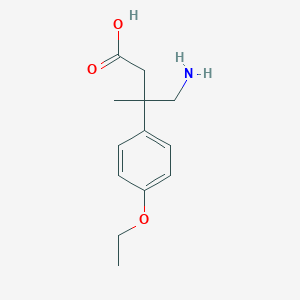
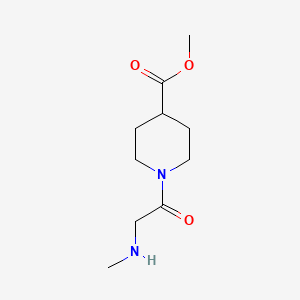
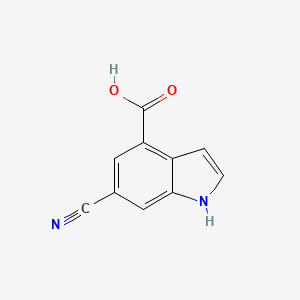

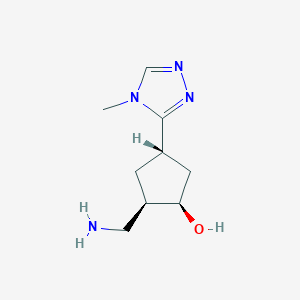
![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
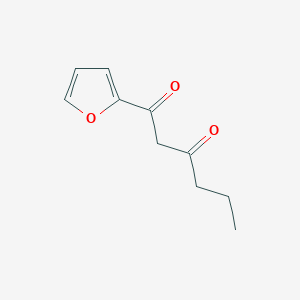

![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
